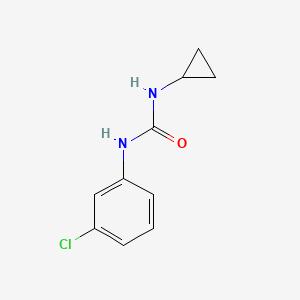

N-(3-chlorophenyl)-N'-cyclopropylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chlorophenyl)-N'-cyclopropylurea, commonly known as CPPU, is a synthetic plant growth regulator that has been widely used in agricultural practices. CPPU is a cytokinin-like compound that promotes cell division, differentiation, and growth in plants. It was first synthesized in the 1980s and has since gained popularity due to its effectiveness and versatility. In

Wirkmechanismus

CPPU acts as a cytokinin-like compound by binding to cytokinin receptors in plant cells. This binding activates a signaling pathway that promotes cell division, differentiation, and growth. CPPU also affects the expression of genes involved in plant growth and development, leading to changes in morphology and physiology.

Biochemical and Physiological Effects:

CPPU has several biochemical and physiological effects on plants. It promotes cell division and differentiation, leading to increased growth and development. CPPU also affects the metabolism of plants by regulating the synthesis and degradation of proteins, carbohydrates, and lipids. In addition, CPPU enhances the uptake of nutrients such as nitrogen, phosphorus, and potassium, leading to improved plant nutrition.

Vorteile Und Einschränkungen Für Laborexperimente

CPPU has several advantages for lab experiments. It is a potent and effective plant growth regulator that can be used at low concentrations. CPPU is also stable and can be stored for long periods without losing its activity. However, CPPU has some limitations for lab experiments. It is expensive and requires specialized equipment and expertise for synthesis and application. CPPU is also toxic to humans and animals and must be handled with care.

Zukünftige Richtungen

There are several future directions for research on CPPU. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the optimization of CPPU application methods for different crops and growing conditions. In addition, the molecular mechanisms underlying the effects of CPPU on plant growth and development need to be further elucidated. Finally, the potential environmental impacts of CPPU use need to be carefully evaluated.

Conclusion:

CPPU is a synthetic plant growth regulator that has been widely used in agricultural practices. It promotes cell division, differentiation, and growth in plants and has several biochemical and physiological effects. CPPU has been extensively studied for its effects on plant growth and development and has shown promising results in improving fruit size, yield, and quality. While CPPU has some limitations for lab experiments, there are several future directions for research that could lead to more efficient and effective use of this compound in agriculture.

Synthesemethoden

CPPU is synthesized through a series of chemical reactions that involve the reaction of 3-chloroaniline with cyclopropyl isocyanate. The resulting product is then treated with phosphorus oxychloride and triethylamine to form CPPU. The synthesis method is complex and requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

CPPU has been extensively studied for its effects on plant growth and development. It has been shown to increase fruit size, yield, and quality in various crops such as grapes, kiwifruit, and tomatoes. CPPU has also been used to improve the shelf life of fruits and vegetables by delaying ripening and senescence. In addition, CPPU has been shown to enhance the resistance of plants to environmental stresses such as drought, heat, and cold.

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-3-cyclopropylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-7-2-1-3-9(6-7)13-10(14)12-8-4-5-8/h1-3,6,8H,4-5H2,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKKCXGGQIAKHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-N'-cyclopropylurea | |

CAS RN |

64393-13-1 |

Source

|

| Record name | N-(3-CHLOROPHENYL)-N'-CYCLOPROPYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5760217.png)

![ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5760220.png)

![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5760227.png)

amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5760244.png)

![methyl 2-[(3,4-dimethylbenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5760247.png)

![1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone](/img/structure/B5760259.png)

![N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]acetamide](/img/structure/B5760262.png)

![3-[1-[(aminocarbonothioyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5760269.png)

![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole](/img/structure/B5760298.png)